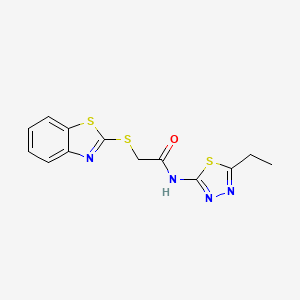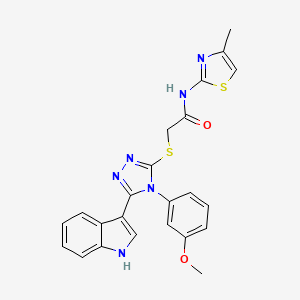
2-(tert-butylamino)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-methylphenyl)-1,3lambda5-thiazol-3-ylium propan-2-ol bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(tert-butylamino)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-methylphenyl)-1,3lambda5-thiazol-3-ylium propan-2-ol bromide is a useful research compound. Its molecular formula is C28H37BrN4O2S and its molecular weight is 573.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties This compound, due to its complex structure, shares characteristics with several related chemical entities explored in scientific research. For example, compounds featuring pyrazole cores, similar to the one , have been synthesized and analyzed for their supramolecular structures. These structures exhibit diverse hydrogen-bonded architectures, ranging from chains to sheets, driven by variations in their substituents (Castillo et al., 2009). Such studies underline the significance of hydrogen bonding in dictating the molecular assembly and potential applications of similar compounds in material science.
Catalytic Applications The compound's structural components suggest relevance to catalytic processes. Iron(III) amine-bis(phenolate) complexes, for instance, have demonstrated utility in the alkylation of aryl Grignard reagents, presenting a potential area of application for structurally similar compounds in facilitating C-C cross-coupling reactions (Qian et al., 2011). This aspect highlights the potential utility of the compound in synthetic organic chemistry, especially in the development of new reaction methodologies.
Antibacterial Activity Compounds containing pyrazolone derivatives have been explored for their antibacterial properties. A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity against various bacterial strains, suggesting the potential for the subject compound to serve similar antimicrobial functions (Palkar et al., 2017). This indicates the compound's potential in pharmaceutical applications, especially as part of a strategy to combat bacterial infections.
Optical and Electronic Properties The presence of a pyrazolone moiety within the compound suggests potential applications in the field of optoelectronics. Similar structures have been investigated for their optical properties, such as fluorescence and light emission, under various conditions (Fischer et al., 2013). Such studies point to the utility of structurally related compounds in the development of novel materials for electronic and photonic devices, highlighting the broad range of scientific applications possible for the compound .
properties
IUPAC Name |
4-[2-(tert-butylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium-3-yl]-1,5-dimethyl-2-phenylpyrazol-3-one;propan-2-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4OS.C3H8O.BrH/c1-17-12-14-19(15-13-17)21-16-31-24(26-25(3,4)5)28(21)22-18(2)27(6)29(23(22)30)20-10-8-7-9-11-20;1-3(2)4;/h7-16H,1-6H3;3-4H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREPTYQTKPKUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=[N+]2C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)NC(C)(C)C.CC(C)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2868565.png)
![3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2868567.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2868570.png)

![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2868572.png)


![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2868576.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2868578.png)
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2868580.png)
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868583.png)